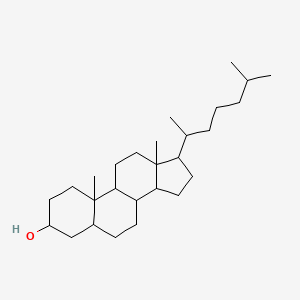

Cholestanol

説明

特性

分子式 |

C27H48O |

|---|---|

分子量 |

388.7 g/mol |

IUPAC名 |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3 |

InChIキー |

QYIXCDOBOSTCEI-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

製品の起源 |

United States |

Foundational & Exploratory

What is the chemical structure of cholestanol?

An In-depth Technical Guide to the Chemical Structure of Cholestanol

Introduction to this compound

This compound, specifically the 5α-cholestan-3β-ol isomer, is a saturated sterol found in various biological systems. It is a diagenetic product of cholesterol, meaning it is formed from cholesterol through chemical and biological processes after initial deposition.[1] As a metabolite of cholesterol, its levels can be indicative of certain metabolic pathways and are particularly significant in the diagnosis of diseases such as cerebrotendinous xanthomatosis (CTX), where it accumulates in tissues.[2][3][4] this compound also serves as a biomarker for geochemists, providing insights into the presence of ancient animal life and environmental oxygen levels in the fossil record.[1] This guide provides a detailed examination of its chemical structure, properties, and the experimental methods used for its analysis.

Core Chemical Structure and Nomenclature

The fundamental structure of this compound is built upon the saturated tetracyclic steroid nucleus known as cyclopentanoperhydrophenanthrene, or gonane. This core is composed of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.

-

IUPAC Name: A formal IUPAC name is 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[5] However, it is more commonly referred to by its semi-systematic name, (5α)-cholestan-3β-ol.[2][6]

-

Synonyms: Common synonyms include β-Cholestanol, Dihydrocholesterol, and 3β-Hydroxy-5α-cholestane.[9][10][11]

The structure is distinguished from its precursor, cholesterol, by the absence of the double bond between carbons 5 and 6 (C5-C6), which is saturated with hydrogen atoms in this compound.[1]

References

- 1. Cholestane - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. The metabolism of this compound, cholesterol, and bile acids in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel pathway for biosynthesis of this compound with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of this compound in cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C27H48O | CID 3240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [drugfuture.com]

- 9. This compound [webbook.nist.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. beta-Cholestanol | 80-97-7 | TCI EUROPE N.V. [tcichemicals.com]

Cholestanol Biosynthesis from Cholesterol: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the cholestanol biosynthesis pathway originating from cholesterol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of sterol metabolism and related genetic disorders. This document details the enzymatic steps, key intermediates, and regulatory mechanisms of the pathway. Particular focus is given to the analytical methodologies for quantifying this compound and related metabolites, as well as the pathophysiological context of cerebrotendinous xanthomatosis (CTX), a genetic disorder characterized by this compound accumulation. The guide includes structured quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and workflows to facilitate a deeper understanding of this critical metabolic route.

Introduction

This compound is a saturated derivative of cholesterol that is present in small quantities in human tissues and plasma. While structurally similar to cholesterol, its accumulation is associated with significant pathology, most notably in the genetic disorder cerebrotendinous xanthomatosis (CTX).[1] The biosynthesis of this compound from cholesterol is a multi-step process involving enzymes primarily associated with the bile acid synthesis pathways. Understanding this pathway is crucial for diagnosing and developing therapeutic interventions for CTX and other disorders of sterol metabolism.

This guide will explore the primary pathways of this compound formation, the enzymes that catalyze these reactions, and the analytical techniques used to study these processes.

The this compound Biosynthesis Pathway

The formation of this compound from cholesterol is not a primary, dedicated metabolic pathway but rather a side route of the bile acid synthesis pathways. There are two main pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.[2][3][4] Both can contribute to the formation of this compound.

The Role of the Alternative (Acidic) Bile Acid Pathway

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the C27 position to form 27-hydroxycholesterol.[2][4] In individuals with CTX, a deficiency in CYP27A1 leads to the accumulation of upstream intermediates of the bile acid pathway.[3][5] This disruption shunts these intermediates towards the formation of this compound.

The "Novel" Pathway Involving 7α-Hydroxylated Intermediates

Research has identified a significant pathway for this compound biosynthesis that proceeds through 7α-hydroxylated intermediates of the classic bile acid pathway.[6][7] This pathway is particularly accelerated in patients with CTX.[6] The initial and rate-limiting step of the classic pathway is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1) to produce 7α-hydroxycholesterol.[8] This intermediate can then be converted to 7α-hydroxy-4-cholesten-3-one, a key precursor in this novel this compound synthesis route.[6][7]

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from cholesterol, highlighting the involvement of both the classic and alternative bile acid synthesis pathways.

Quantitative Data in this compound Metabolism

The quantification of this compound and related sterols is essential for the diagnosis and management of CTX. The following tables summarize key quantitative data from the literature, comparing values in healthy individuals and patients with CTX.

Table 1: this compound and Cholesterol Levels in Plasma/Serum

| Analyte | Healthy Control | Cerebrotendinous Xanthomatosis (CTX) | Fold Increase in CTX | Reference(s) |

| This compound (μg/dL) | ~330 | 5-10x higher than normal | 5-10 | [9] |

| This compound (μmol/L) | 2 - 12.6 | 36 - 102 (diagnostic) | ~3-8 | [10] |

| This compound/Cholesterol Ratio | 0.068 ± 0.003 | Significantly elevated | - | [2] |

| Total Cholesterol (mg/dL) | Normal to low | Normal to low | - | [1][9] |

Table 2: this compound Content in Tissues

| Tissue | This compound Content in CTX (mg/g) | Reference(s) |

| Psoas Muscle | 0.09 | [11] |

| Cerebellar Xanthoma | 76 | [11] |

| Tendon Xanthomas | Up to 10% of total sterols | [3] |

Table 3: Bile Acid Profile in Serum of CTX Patients

| Bile Acid | Healthy Control (μg/mL) | CTX Patients (μg/mL) | Reference(s) |

| Total Bile Acids | 1.481 ± 0.571 | 0.492 ± 0.436 | [7] |

| Cholic Acid | - | 0.342 ± 0.291 | [7] |

| Chenodeoxycholic Acid | Major bile acid | 0.111 ± 0.133 (minor component) | [7] |

Experimental Protocols

Accurate and reproducible methods for the quantification of this compound and the assessment of key enzyme activities are critical for research in this field. This section provides detailed protocols for some of the most important experimental procedures.

Quantification of this compound in Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for sterol analysis.[12][13]

Objective: To accurately measure the concentration of this compound in serum or plasma samples.

Materials:

-

Serum or plasma sample

-

Internal Standard (IS): Epicoprostanol or a deuterated analog of this compound

-

Hexane (B92381) (HPLC grade)

-

Ethanol (95%, HPLC grade)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Glass screw-cap test tubes, centrifuge tubes, GC vials with inserts

-

Vortex mixer, centrifuge, nitrogen evaporator, heating block

Procedure:

-

Sample Preparation and Lipid Extraction: a. To 200 µL of serum in a glass test tube, add a known amount of the internal standard. b. Add 2 mL of 2 M ethanolic KOH for saponification to hydrolyze cholesteryl esters. c. Cap the tube tightly, vortex for 30 seconds, and incubate at 60°C for 1 hour. d. After cooling, add 2 mL of hexane and 1 mL of deionized water. e. Vortex vigorously for 2 minutes to extract the non-saponifiable lipids into the hexane layer. f. Centrifuge at 2000 x g for 10 minutes to separate the phases. g. Carefully transfer the upper hexane layer to a clean glass tube. h. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove residual water. i. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: a. To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue. b. Add 50 µL of BSTFA with 1% TMCS. c. Cap the vial tightly, vortex for 1 minute, and heat at 60-70°C for 1 hour. d. After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Analysis:

-

GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 min.

-

Ramp to 280°C at 10°C/min, hold for 10 min.

-

Ramp to 300°C at 5°C/min, hold for 5 min.

-

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

-

The following diagram outlines the experimental workflow for GC-MS analysis of this compound.

Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol is based on methods utilizing radiolabeled substrates to measure enzyme activity.[4][14]

Objective: To determine the enzymatic activity of CYP27A1 in mitochondrial preparations or reconstituted systems.

Materials:

-

Mitochondrial fraction or purified recombinant CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase

-

[4-¹⁴C]cholesterol (radiolabeled substrate)

-

NADPH regenerating system

-

Reaction buffer (e.g., 0.5 M Na₂HPO₄)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Reconstitution of the Enzyme System (for recombinant enzyme): a. Incubate CYP27A1, adrenodoxin, and adrenodoxin reductase on ice for 10 minutes.

-

Enzymatic Reaction: a. Prepare a reaction mixture containing the reconstituted enzyme system (or mitochondrial fraction), reaction buffer, NADPH regenerating system, and [4-¹⁴C]cholesterol. b. Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30 minutes). c. Terminate the reaction by adding a solvent to stop the enzyme activity and extract the lipids (e.g., chloroform:methanol).

-

Separation and Quantification of Products: a. Separate the substrate (cholesterol) from the product (27-hydroxycholesterol) using TLC. b. Scrape the silica (B1680970) gel from the areas corresponding to the substrate and product into separate scintillation vials. c. Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

Calculation of Enzyme Activity: a. Calculate the percentage of substrate converted to product. b. Express the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

The logical relationship for calculating CYP27A1 activity is depicted in the following diagram.

Conclusion

The biosynthesis of this compound from cholesterol is a complex process intricately linked to bile acid metabolism. The accumulation of this compound, as seen in cerebrotendinous xanthomatosis, has severe pathological consequences, underscoring the importance of understanding this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating sterol metabolism and developing novel therapeutic strategies for related disorders. The continued refinement of analytical techniques and a deeper understanding of the regulatory networks governing this pathway will be crucial for future advancements in this field.

References

- 1. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. A novel pathway for biosynthesis of this compound with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of this compound in cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel pathway for biosynthesis of this compound with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of this compound in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural characterization of human cholesterol 7α-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of a novel side chain modified Δ8(14)-15-ketosterol, a potential cholesterol lowering drug: 28-hydroxylation by CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. agilent.com [agilent.com]

Endogenous Production of Cholestanol in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol, a saturated 5α-derivative of cholesterol, is a minor sterol in mammals under normal physiological conditions. However, its accumulation in various tissues is a key pathological hallmark of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. Understanding the endogenous production of this compound is critical for diagnosing and developing therapeutic interventions for CTX and other related metabolic disorders. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis, its regulation, and the methodologies used for its study.

Biosynthesis of this compound

The endogenous production of this compound in mammals occurs primarily through two pathways originating from cholesterol.

The Main Biosynthetic Pathway

The principal route for this compound synthesis involves the conversion of cholesterol to cholestanone, which is then reduced to this compound. This pathway is a multi-step process involving several enzymes:

-

Conversion of Cholesterol to 7α-hydroxycholesterol: The initial step is the hydroxylation of cholesterol at the 7α position by cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classic bile acid synthesis pathway.

-

Formation of 7α-hydroxy-4-cholesten-3-one: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one.

-

Formation of 4-cholesten-3-one (B1668897): This intermediate is a key branch point and can be further metabolized in the bile acid synthesis pathway or be converted to cholestanone.

-

Reduction to Cholestanone: 4-cholesten-3-one is reduced to 5α-cholestan-3-one (cholestanone) by steroid 5α-reductase .

-

Formation of this compound: Finally, cholestanone is reduced to 5α-cholestan-3β-ol (this compound).

The Alternative "Acidic" Pathway

An alternative pathway for bile acid synthesis, known as the "acidic" pathway, also contributes to this compound production. This pathway is initiated by the hydroxylation of cholesterol at the 27th position by sterol 27-hydroxylase (CYP27A1) . In CTX, a deficiency in CYP27A1 leads to the accumulation of upstream intermediates of bile acid synthesis, such as 7α-hydroxy-4-cholesten-3-one. This accumulation shunts these precursors towards the this compound synthesis pathway, leading to a significant overproduction of this compound.[1] This alternative pathway, involving 7α-hydroxylated intermediates, is thought to be accelerated in patients with CTX and is a major contributor to the accumulation of this compound in this disease.[1] Under normal conditions, this pathway is responsible for at most 30% of the this compound synthesized from cholesterol.[1]

Regulation of this compound Production

The synthesis of this compound is intrinsically linked to cholesterol homeostasis and bile acid synthesis. The regulation of these pathways, therefore, indirectly controls this compound levels.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol synthesis. SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis.[2][3] When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes encoding enzymes for cholesterol synthesis, including HMG-CoA reductase.[4] Since cholesterol is the precursor for this compound, the SREBP pathway indirectly influences the substrate availability for this compound production.

Regulation by Bile Acids via FXR and FGF19

Bile acids regulate their own synthesis through a negative feedback mechanism involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).[5] High levels of bile acids in the intestine activate FXR, which in turn induces the expression of FGF19.[5] FGF19 is secreted into the bloodstream and travels to the liver, where it binds to its receptor, FGFR4, and subsequently represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[6] This feedback loop reduces the overall flux through the bile acid synthesis pathway, thereby limiting the production of this compound precursors.

Quantitative Data on this compound Levels

The concentration of this compound in various tissues and fluids is a critical diagnostic and research parameter. The following tables summarize typical this compound levels in normal individuals and in patients with CTX.

Table 1: Plasma this compound and Cholesterol Levels

| Analyte | Normal Individuals | Patients with CTX |

| This compound | <15.7 µmol/L (<18 years)[7] | 5-10 times above normal limits[8] |

| <12.5 µmol/L (≥18 years)[7] | ||

| This compound/Cholesterol Ratio | 1.14 – 3.34 µmol/mmol (<18 years)[7] | Significantly increased |

| 1.00 – 2.70 µmol/mmol (≥18 years)[7] | ||

| Cholesterol | Normal or low[8] | Normal or low[8] |

Table 2: this compound Content in Tissues of CTX Patients

| Tissue | This compound Content (mg/g wet weight) | This compound as % of Total Sterols |

| Cerebellar Xanthoma | 76 | ~30% |

| Frontal Lobe | - | Increased |

| Parietal Lobe | - | Increased |

| Tendinous Xanthomas | - | ~10% |

| Non-xanthomatous Tissues | - | ~2% |

| Psoas Muscle | 0.09 | - |

| Data compiled from references[8][9][10]. |

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is essential for research and diagnosis. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Biological Samples by GC-MS

This protocol describes the quantitative analysis of this compound in plasma or tissue homogenates using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Sterol Extraction:

-

Internal Standard: Add a known amount of an internal standard, such as epicoprostanol (B1214048) or a deuterated analog of this compound, to the plasma sample or tissue homogenate.[11]

-

Saponification: To hydrolyze this compound esters, add 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol (B145695) and incubate at 60°C for 1 hour.[12] This step also degrades interfering lipids.

-

Extraction: After cooling, add water and extract the non-saponifiable lipids (including this compound) with hexane (B92381) or a chloroform:methanol mixture.[4][12]

-

Purification (Optional): For complex matrices, the lipid extract can be further purified using solid-phase extraction (SPE) with a silica-based cartridge.[11]

-

Drying: Evaporate the organic solvent under a stream of nitrogen.[4]

2. Derivatization:

-

To increase the volatility and thermal stability of this compound for GC analysis, convert it to a trimethylsilyl (B98337) (TMS) ether derivative.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-70°C for 1 hour.[13]

3. GC-MS Analysis:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for sterol analysis (e.g., HP-5ms).

-

Injection: Inject an aliquot of the derivatized sample into the GC.

-

Temperature Program: Use a temperature gradient to separate the different sterols. A typical program might start at 180°C and ramp up to 300°C.[13]

-

Mass Spectrometer: Operate the MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Monitor characteristic ions for this compound-TMS and the internal standard.

-

Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of this compound.

Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol measures the activity of CYP27A1 by quantifying the conversion of a substrate (e.g., cholesterol) to its 27-hydroxylated product.

1. Enzyme Source:

-

Use isolated mitochondria from liver or other tissues, or a reconstituted system with recombinant human CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase.[14][15]

2. Reaction Mixture:

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer).

-

Add the enzyme source, a substrate such as [4-¹⁴C]cholesterol, and a NADPH-regenerating system.[16]

3. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

4. Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent like chloroform:methanol.

-

Extract the sterols as described in the GC-MS protocol.

5. Analysis:

-

Separate the substrate and the 27-hydroxylated product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed by measuring radioactivity or by mass spectrometry.

6. Calculation of Enzyme Activity:

-

Express the enzyme activity as the amount of product formed per unit time per milligram of protein. The apparent Km for cholesterol can be decreased by treating mitochondria with proteinase K, which increases the accessibility of the substrate to the enzyme.[14]

Assay for Steroid 5α-Reductase Activity

This spectrophotometric assay measures the activity of 5α-reductase by quantifying the NADPH-dependent reduction of a substrate like testosterone.

1. Enzyme Source:

-

Use liver or prostate microsomes.[17]

2. Reaction Mixture:

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 6.5).

-

Add the microsomal preparation, the substrate (e.g., testosterone), and NADPH.[18]

3. Incubation:

-

Incubate the mixture at 37°C.

4. Measurement:

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the 5α-reductase activity.

5. Calculation of Enzyme Activity:

-

Calculate the specific activity as the rate of NADPH consumption or product formation per milligram of microsomal protein.

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the key pathways involved in this compound biosynthesis and its regulation.

Conclusion

The endogenous production of this compound is a complex process intricately linked to cholesterol and bile acid metabolism. While this compound is a minor sterol in healthy individuals, its accumulation due to enzymatic defects, particularly in CTX, has severe pathological consequences. The methodologies outlined in this guide provide a framework for the accurate quantification of this compound and the assessment of key enzymatic activities, which are crucial for both basic research and clinical applications. A deeper understanding of the biosynthetic and regulatory pathways of this compound will continue to drive the development of novel diagnostic and therapeutic strategies for related metabolic disorders.

References

- 1. A novel pathway for biosynthesis of this compound with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of this compound in cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting FXR and FGF19 to Treat Metabolic Diseases—Lessons Learned From Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cerebrotendinous Xanthomatosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound metabolism in patients with cerebrotendinous xanthomatosis: absorption, turnover, and tissue deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathophysiology and Treatment of Lipid Abnormalities in Cerebrotendinous Xanthomatosis: An Integrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. lipidmaps.org [lipidmaps.org]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. benchchem.com [benchchem.com]

- 14. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. notesforbiology.com [notesforbiology.com]

- 17. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

The Double-Edged Sword of Sterols: An In-depth Technical Guide to the Role of Cholestanol in Cell Membrane Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive analysis of the role of cholestanol in cell membrane structure and function, contrasting its effects with those of its well-understood counterpart, cholesterol. The document details the biophysical consequences of this compound accumulation, particularly in the context of cerebrotendinous xanthomatosis (CTX), and outlines key experimental protocols for investigating sterol-membrane interactions.

Executive Summary

Cholesterol is a cornerstone of animal cell membranes, essential for maintaining structural integrity, regulating fluidity, and organizing signaling platforms. Its saturated analog, this compound, which differs only by the absence of a double bond in the steroid ring, is generally present in trace amounts. However, in the rare genetic disorder cerebrotendinous xanthomatosis (CTX), a deficiency in the enzyme sterol 27-hydroxylase leads to the systemic accumulation of this compound. This accumulation has profound pathological consequences, particularly neurodegeneration, underscoring the critical importance of sterol structure in membrane biology. This guide elucidates the molecular distinctions between cholesterol and this compound and their differential impacts on membrane biophysics, including fluidity, thickness, and lipid domain organization. Furthermore, it details established experimental methodologies for the quantitative assessment of these effects and explores the downstream consequences on cellular signaling pathways, offering a foundational resource for researchers in lipidology, neurobiology, and therapeutic development.

Cholesterol vs. This compound: A Tale of Two Sterols

The seemingly minor structural difference between cholesterol and this compound—the saturation of the C5-C6 double bond—has significant implications for their three-dimensional shape and interaction with other lipids. Cholesterol's planar alpha-face and rough beta-face, a result of the double bond, influence its packing with phospholipids.[1] In contrast, the A and B rings of this compound are in a trans configuration, resulting in a flatter, more rigid structure.

Caption: Structural comparison of cholesterol and this compound.

Impact on Cell Membrane Biophysical Properties

The integration of sterols into the lipid bilayer critically modulates its physical state. While extensive quantitative data exists for cholesterol, information on this compound's effects is primarily derived from studies on CTX pathology and molecular dynamics simulations.

Membrane Fluidity and Order

Cholesterol is known to have a dual effect on membrane fluidity: it decreases fluidity above the lipid phase transition temperature (ordering effect) and increases it below this temperature (disordering effect).[2] This is achieved by restricting the motion of phospholipid acyl chains. The accumulation of this compound in membranes, as seen in CTX, is proposed to reduce membrane fluidity.[3] This increased rigidity can impair the function of membrane-embedded proteins.

Molecular dynamics simulations and studies on cholesterol analogues suggest that the flatter, more rigid structure of this compound leads to more efficient packing with saturated phospholipids, thereby increasing the order of the lipid acyl chains to a greater extent than cholesterol.

Table 1: Comparative Effects of Cholesterol and this compound on Membrane Fluidity

| Parameter | Cholesterol | This compound | Reference |

| General Effect | Modulates fluidity (ordering/disordering depending on temperature) | Generally increases membrane order (decreases fluidity) | [2][3] |

| Fluorescence Anisotropy (r) | Increases 'r' value in fluid-phase bilayers | Hypothesized to increase 'r' value to a greater extent than cholesterol | - |

| Mechanism | Restricts acyl chain motion via its rigid ring structure | Flatter structure allows for tighter packing with phospholipids | [3] |

Note: Direct quantitative experimental data for this compound's effect on fluorescence anisotropy in model membranes is limited. The stated effect is inferred from its known pathological impact.

Bilayer Thickness

Cholesterol is known to increase the thickness of fluid-phase lipid bilayers by promoting a more extended conformation of the phospholipid acyl chains.[4] X-ray diffraction studies have shown a monotonic increase in bilayer thickness with increasing cholesterol concentration.[5] Molecular dynamics simulations suggest that this compound, due to its more planar structure, would have a similar or even more pronounced thickening effect on the membrane.

Table 2: Comparative Effects of Cholesterol and this compound on Membrane Thickness

| Parameter | Cholesterol | This compound | Reference |

| Effect on Bilayer Thickness | Increases thickness of fluid-phase bilayers | Believed to increase bilayer thickness, possibly more than cholesterol | [4][5] |

| Quantitative Example (DOPC Bilayer) | Increase from ~35.2 Å to ~39.9 Å with 50 mol% cholesterol | No direct experimental data available | [6] |

| Mechanism | Induces straightening of phospholipid acyl chains | More efficient packing and ordering of acyl chains | - |

Lipid Raft Formation

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins.[7] Cholesterol is a critical organizer of these domains, promoting the segregation of lipids into liquid-ordered (Lo) and liquid-disordered (Ld) phases. Given that this compound has a greater ordering effect on saturated acyl chains, it is plausible that its accumulation could alter the formation, stability, and size of lipid rafts. This could, in turn, disrupt the signaling platforms that rely on the specific lipid environment of these domains.

Consequences for Membrane Function and Cellular Signaling

The alteration of fundamental membrane properties by this compound accumulation has significant downstream effects on cellular function, most notably on ion channel activity and signaling cascades.

Impairment of Ion Channel Function

A key hypothesis in the pathogenesis of CTX is that the this compound-induced decrease in membrane fluidity impairs the function of membrane proteins, including ion channels.[3] Specifically, the function of voltage-gated calcium channels is thought to be disturbed.[3] Proper channel gating often requires conformational changes that are sensitive to the physical state of the surrounding lipid bilayer. Increased rigidity could hinder these conformational transitions, leading to altered ion flux and disrupted cellular calcium homeostasis.

Caption: Proposed pathway of this compound-induced neurotoxicity in CTX.

Alteration of PKC and PLC Signaling

The activity of key signaling enzymes such as Protein Kinase C (PKC) and Phospholipase C (PLC) is highly dependent on the membrane environment. Cholesterol levels are known to modulate PKC activity, in part by influencing the structure of the lipid bilayer.[8] PLC hydrolyzes PIP2 to generate the second messengers IP3 and DAG, a process that is also sensitive to membrane lipid composition.[9] By altering membrane order and lipid packing, this compound could indirectly modulate the activity of these enzymes, thereby affecting a wide range of downstream signaling events, including cell growth, differentiation, and apoptosis.

Experimental Protocols

Investigating the effects of this compound on membrane properties requires robust biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound or cholesterol for comparative studies, adapted from standard lipid film hydration and extrusion methods.[10][11]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Water bath

-

Liposome (B1194612) extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve DPPC and the desired mole percentage (e.g., 0, 10, 20, 30 mol%) of either cholesterol or this compound in chloroform.

-

Attach the flask to a rotary evaporator.

-

Submerge the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 50°C for DPPC).

-

Evaporate the chloroform under vacuum to form a thin, uniform lipid film on the flask's inner surface.

-

Continue to apply vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the pre-warmed hydration buffer to the flask. The volume depends on the desired final lipid concentration (e.g., 1-5 mg/mL).

-

Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

Assemble the liposome extruder with a 100 nm polycarbonate membrane, pre-heated to above the lipid's transition temperature.

-

Transfer the MLV suspension to one of the extruder's syringes.

-

Force the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This process results in the formation of LUVs with a defined size.

-

The resulting liposome suspension can be stored at 4°C and used for subsequent biophysical assays.

-

Caption: Workflow for preparing this compound-containing liposomes.

Measurement of Membrane Fluidity via Fluorescence Anisotropy

This protocol measures membrane fluidity by assessing the rotational mobility of a fluorescent probe, such as TMA-DPH, embedded in the liposome bilayer.[12][13]

Materials:

-

Liposome suspension (prepared as in 5.1)

-

TMA-DPH (1,-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate) stock solution (e.g., 1 mM in ethanol)

-

Fluorometer equipped with polarizers

-

96-well black microplate

Procedure:

-

Probe Incorporation:

-

Dilute the liposome suspension to a final lipid concentration of 0.2 mg/mL in the desired buffer.

-

Add the TMA-DPH stock solution to the diluted liposome suspension to achieve a final probe concentration of 4 µM.

-

Incubate the mixture with gentle stirring for 1 hour at room temperature, protected from light.

-

-

Measurement:

-

Pipette 180 µL of the labeled liposome suspension into the wells of a 96-well black microplate.

-

Place the plate in the fluorometer, ensuring the temperature is controlled (e.g., 25°C or 37°C).

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically oriented excitation polarizer.

-

Determine the instrument's G-factor (grating correction factor) according to the manufacturer's instructions.

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Higher 'r' values correspond to more restricted probe rotation and thus lower membrane fluidity (higher order). Compare the 'r' values of liposomes containing cholesterol versus this compound.

-

Conclusion and Future Directions

The structural integrity and function of cell membranes are exquisitely sensitive to their lipid composition. While cholesterol's role as a master regulator of membrane biophysics is well-established, the pathological accumulation of its saturated analog, this compound, highlights the profound consequences of even subtle alterations in sterol structure. The available evidence strongly suggests that this compound increases membrane order and rigidity to a greater extent than cholesterol, leading to the impairment of membrane protein function and the disruption of cellular signaling, with devastating effects in the context of cerebrotendinous xanthomatosis.

Significant gaps remain in our quantitative understanding of this compound's biophysical effects. Future research should focus on direct, comparative studies using model membrane systems and techniques such as differential scanning calorimetry, NMR spectroscopy, and X-ray diffraction to precisely quantify the impact of this compound on membrane phase behavior, thickness, and lipid packing. Such data will be invaluable for building more accurate computational models of CTX-affected membranes and for designing novel therapeutic strategies aimed at mitigating the biophysical stress induced by this compound accumulation. A deeper understanding of the this compound-membrane interface is not only crucial for tackling CTX but also provides fundamental insights into the structure-function relationships that govern the health and disease of all cellular membranes.

References

- 1. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insertion Depth Modulates Protein Kinase C-δ-C1b Domain Interactions with Membrane Cholesterol as Revealed by MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cerebrotendinous Xanthomatosis: Molecular Pathogenesis, Clinical Spectrum, Diagnosis, and Disease-Modifying Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interaction of various cholesterol 'ancestors' with lipid membranes: a 2H-NMR study on oriented bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol increases the L-type voltage-sensitive calcium channel current in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gradual Change or Phase Transition: Characterizing Fluid Lipid-Cholesterol Membranes on the Basis of Thermal Volume Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ableweb.org [ableweb.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Calorimetric and Spectroscopic Studies of the Effects of Lanosterol and Cholesterol on the Thermotropic Phase Behavior and Organization of Dipalmitoylphosphatidylcholine Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Cholestanol: A Deep Dive into its Discovery and Historical Scientific Journey

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical background of cholestanol, a saturated derivative of cholesterol. Aimed at researchers, scientists, and professionals in drug development, this document details the pivotal moments in its identification, the evolution of analytical techniques for its study, and the elucidation of its metabolic pathways.

Discovery and Early Investigations

Subsequent research by scientists such as Schönheimer in the 1930s further illuminated the metabolism of these saturated sterols, including the compound that would come to be known as this compound. It was established that this compound (5α-cholestan-3β-ol) and coprostanol (5β-cholestan-3β-ol) are the two primary saturated sterols derived from cholesterol through the action of intestinal bacteria. The distinction between these two stereoisomers, differing in the configuration at the junction of the A and B rings of the steroid nucleus, became a crucial aspect of later research.

Elucidation of Structure and Synthesis

The definitive structural elucidation of this compound, along with that of cholesterol, was a significant achievement in the field of organic chemistry. The total synthesis of cholesterol, a complex undertaking, was independently achieved by two research groups in the early 1950s: Robert Robinson and his team at Oxford University, and Robert Burns Woodward and his colleagues at Harvard University. These landmark syntheses also included the preparation of this compound, solidifying its chemical structure and providing a means for its production for further study.

Physicochemical Properties of this compound

The physical and chemical properties of this compound have been well-characterized over the years. Below is a summary of key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₈O | [General chemical databases] |

| Molecular Weight | 388.67 g/mol | [General chemical databases] |

| Melting Point | 141-142 °C | [Historical chemical literature] |

| Optical Rotation [α]D | +24.3° (in chloroform) | [Historical chemical literature] |

Metabolic Pathways of this compound

This compound is a minor component of the total sterols in the human body, but its metabolism is of significant clinical interest, particularly in the context of the genetic disorder cerebrotendinous xanthomatosis (CTX). In CTX, a deficiency in the enzyme sterol 27-hydroxylase leads to the accumulation of this compound and cholesterol in various tissues.

The primary pathway for this compound formation is the reduction of cholesterol by intestinal microflora. The general workflow for this conversion is depicted below.

Caption: Bacterial conversion of cholesterol to this compound and coprostanol.

Historical Experimental Protocols

The methods for isolating and analyzing this compound have evolved significantly over time. Early studies relied on classical organic chemistry techniques, while modern analyses employ sophisticated chromatographic and spectrometric methods.

Early Isolation from Feces (Conceptual Protocol based on historical accounts)

-

Extraction: Dried fecal matter was exhaustively extracted with a nonpolar solvent such as petroleum ether or diethyl ether.

-

Saponification: The crude extract was saponified by refluxing with alcoholic potassium hydroxide (B78521) to hydrolyze any steryl esters.

-

Isolation of Unsaponifiable Matter: The unsaponifiable fraction, containing the free sterols, was extracted from the saponified mixture with a nonpolar solvent.

-

Fractional Crystallization: The mixture of sterols was separated by fractional crystallization from various solvents, such as ethanol (B145695) or acetone. The different solubilities of cholesterol, this compound, and coprostanol allowed for their partial separation.

-

Derivative Formation: To further purify the sterols and confirm their identity, derivatives such as acetates or benzoates were prepared, and their melting points were determined.

Modern Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Modern quantitative analysis of this compound is typically performed using GC-MS.

-

Sample Preparation: A biological sample (e.g., plasma, serum, or tissue homogenate) is subjected to alkaline hydrolysis to release free sterols.

-

Extraction: The sterols are extracted with an organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).

-

Derivatization: The hydroxyl group of the sterols is derivatized, commonly by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different sterols are separated based on their retention times on a capillary column. The separated compounds then enter a mass spectrometer, which provides a mass spectrum for each compound, allowing for its definitive identification and quantification.

The logical workflow for a typical modern analysis is illustrated below.

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The journey of this compound from its initial observation as a metabolic product in feces to its role as a key biomarker in a genetic disease highlights the progress of biochemical and analytical sciences. The foundational work of early chemists laid the groundwork for our current understanding, which is now being refined with advanced analytical technologies. This historical perspective is crucial for researchers in the field as they continue to explore the subtleties of sterol metabolism and its implications for human health.

The Physiological Functions of Cholestanol in the Human Body: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestanol, a saturated derivative of cholesterol, is a minor sterol in the human body under normal physiological conditions. While often studied in the context of the rare genetic disorder Cerebrotendinous Xanthomatosis (CTX), where its accumulation leads to severe neurological and systemic pathologies, the intrinsic physiological roles of this compound in healthy individuals are less well-understood. This technical guide provides an in-depth exploration of the known and putative physiological functions of this compound. It covers its role in cell membrane dynamics, its potential involvement in signaling pathways through nuclear receptors, and its metabolic origins. This document summarizes key quantitative data, details relevant experimental protocols for its measurement, and provides visualizations of associated biochemical pathways to support further research and drug development efforts.

Introduction

This compound, or 5α-cholestan-3β-ol, is structurally similar to cholesterol, differing only in the saturation of the C5-C6 double bond in the B-ring of the steroid nucleus. It is present in small amounts in the human body, derived from both dietary intake and endogenous synthesis from cholesterol. While its dramatic accumulation in CTX highlights its potential for toxicity, the low levels of this compound in healthy tissues suggest specific, regulated physiological functions. Understanding these functions is critical for elucidating the complete picture of sterol biology and for developing targeted therapies for disorders of sterol metabolism.

Quantitative Data on this compound Distribution

The concentration of this compound is tightly regulated in the body. The following tables summarize available quantitative data for this compound levels in healthy human plasma and provide context with cholesterol concentrations in various tissues, as specific this compound data for all tissues is limited.

Table 1: this compound and this compound/Cholesterol Ratio Reference Ranges in Human Plasma

| Analyte | Age Group | Reference Range | Units |

| This compound | < 18 years | <15.7 | µmol/L |

| ≥ 18 years | <12.5 | µmol/L | |

| This compound/Cholesterol Ratio | < 18 years | 1.14 – 3.34 | µmol/mmol |

| ≥ 18 years | 1.00 – 2.70 | µmol/mmol |

Data sourced from Newcastle Hospitals Laboratories[1].

Table 2: Cholesterol Concentration in Healthy Human Tissues

| Tissue | Concentration | Units | Notes |

| Brain | ~23 | mg/g | The brain is the most cholesterol-rich organ, containing about 20% of the body's total cholesterol.[2][3][4] |

| Adipose Tissue | Variable | - | Adipose tissue is a major storage site for free cholesterol, holding about 25% of the body's pool, which can increase in obesity.[5] |

| Liver | High | - | Central organ for cholesterol synthesis, metabolism, and excretion. |

| Muscle | Lower | - | Contains cholesterol primarily for membrane structure and function. |

Note: Data for cholesterol is provided as an indicator of sterol presence. This compound concentrations in these tissues in healthy individuals are expected to be significantly lower.

Physiological Functions of this compound

The physiological roles of this compound are multifaceted, stemming from its properties as a sterol and its interactions with cellular components.

Role in Cell Membrane Structure and Function

Like cholesterol, this compound is an amphipathic molecule that intercalates into cell membranes, influencing their biophysical properties.

-

Membrane Fluidity and Permeability: this compound, similar to cholesterol, can modulate membrane fluidity. It is thought to decrease the fluidity of membranes in the liquid-crystalline phase by restricting the motion of fatty acyl chains.[6][7][8] This ordering effect can also decrease the permeability of the membrane to small, water-soluble molecules.[9] However, some studies on this compound derivatives, such as 6-ketothis compound, suggest they may have a fluidizing effect on the membrane, indicating that minor structural changes can significantly alter their impact.[10]

-

Interaction with Membrane Proteins: Sterols can directly interact with transmembrane proteins, influencing their conformation and function. Cholesterol has been shown to bind to specific recognition motifs in proteins, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) and CARC domains.[11][12][13] It is plausible that this compound, due to its structural similarity to cholesterol, also interacts with these motifs, thereby modulating the activity of ion channels, receptors, and enzymes embedded in the cell membrane.

-

Myelin Sheath Integrity: The myelin sheath, which insulates nerve axons, is exceptionally rich in lipids, with cholesterol being a critical structural component.[14] Given its presence in the brain, this compound likely contributes to the structure and stability of myelin, although at much lower concentrations than cholesterol.

Metabolism and Metabolic Pathways

This compound is formed from cholesterol through two primary pathways.

-

"Classic" Pathway: This pathway involves the direct reduction of the C5-C6 double bond of cholesterol.

-

Alternative Pathway: This pathway proceeds through 7α-hydroxylated intermediates. In healthy individuals, this is a minor pathway. However, in CTX, a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (encoded by the CYP27A1 gene) leads to a redirection of cholesterol metabolism down this alternative pathway, resulting in a significant overproduction and accumulation of this compound.

Below is a diagram illustrating the metabolic pathways leading to this compound synthesis.

References

- 1. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]

- 2. Why Your Brain Needs Cholesterol | Amen Clinics Amen Clinics [amenclinics.com]

- 3. Low Brain Cholesterol: Separating Fact From Fiction | Psychology Today [psychologytoday.com]

- 4. Cholesterol Metabolism in the Brain and Its Association with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary Cholesterol Effects on Adipose Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound metabolism, molecular pathology, and nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LabXchange [labxchange.org]

- 8. biology.stackexchange.com [biology.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains | Semantic Scholar [semanticscholar.org]

- 13. Cholesterol and the interaction of proteins with membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

Cholestanol Metabolism: A Technical Guide to Core Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol, a saturated 5α-dihydro derivative of cholesterol, is a minor sterol in the human body. While structurally similar to cholesterol, its accumulation in tissues is associated with severe pathological conditions, most notably Cerebrotendinous Xanthomatosis (CTX).[1][2] This technical guide provides an in-depth overview of the primary metabolic pathways governing this compound homeostasis, the key enzymatic players, and the analytical methodologies used to study its metabolism. A comprehensive understanding of these pathways is critical for the development of diagnostic and therapeutic strategies for CTX and other related metabolic disorders.

Primary Metabolic Pathways of this compound

This compound is primarily formed from cholesterol through two main pathways. Under normal physiological conditions, the majority of this compound is synthesized via a pathway involving the intermediate 4-cholesten-3-one. However, in pathological states such as CTX, an alternative pathway involving 7α-hydroxylated intermediates becomes significantly upregulated.[3]

The Major Biosynthetic Pathway

The predominant pathway for this compound biosynthesis involves the conversion of cholesterol to 4-cholesten-3-one, which is then sequentially reduced to 5α-cholestan-3-one and finally to this compound.

The Alternative (7α-Hydroxylated) Pathway

In certain conditions, particularly in Cerebrotendinous Xanthomatosis (CTX), an alternative pathway for this compound synthesis is significantly accelerated.[3] This pathway involves 7α-hydroxylated intermediates of bile acid synthesis. The accumulation of these intermediates, due to a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), shunts them towards the formation of this compound.[3][4] This alternative pathway is believed to be a major contributor to the massive accumulation of this compound in CTX patients.[3] Under normal conditions, this pathway accounts for less than 30% of total this compound synthesis.[3]

Key Enzymes in this compound Metabolism

Several key enzymes regulate the metabolic pathways of this compound. Deficiencies in these enzymes can lead to the accumulation of this compound and the development of associated pathologies.

Sterol 27-Hydroxylase (CYP27A1)

CYP27A1 is a mitochondrial cytochrome P450 enzyme that plays a crucial role in the catabolism of cholesterol and other sterols, including this compound.[5][6] It catalyzes the oxidation of the sterol side chain, a critical step in the formation of bile acids.[7][8] In the context of this compound metabolism, CYP27A1 is involved in its degradation. A deficiency in CYP27A1, caused by mutations in the CYP27A1 gene, is the underlying cause of Cerebrotendinous Xanthomatosis (CTX).[1][9][10] This deficiency leads to a blockage in the alternative bile acid synthesis pathway, resulting in the accumulation of this compound and bile alcohols in various tissues, including the brain, tendons, and lenses.[7][9][10]

Aldo-Keto Reductase 1D1 (AKR1D1)

AKR1D1, also known as Δ4-3-oxosteroid 5β-reductase, is a crucial enzyme in the bile acid synthesis pathway.[11][12] It catalyzes the reduction of the double bond in the A ring of 7α-hydroxy-4-cholesten-3-one, a key intermediate in the formation of chenodeoxycholic acid.[11][12] While not directly in the main this compound synthesis pathway, its role in bile acid synthesis is significant. Dysregulation of AKR1D1 can impact the flux of intermediates in the bile acid pathway, which can indirectly affect the substrates available for the alternative this compound synthesis pathway, particularly in the context of CYP27A1 deficiency.

Cerebrotendinous Xanthomatosis (CTX): A Disorder of this compound Metabolism

CTX is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, leading to a deficiency of the sterol 27-hydroxylase enzyme.[1][9][10] The hallmark of CTX is the systemic accumulation of this compound and cholesterol in various tissues, leading to a wide range of clinical manifestations.[7][9] These include tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction such as cerebellar ataxia, dementia, and psychiatric symptoms.[1][10] The diagnosis of CTX is confirmed by elevated levels of this compound in the plasma and the identification of pathogenic mutations in the CYP27A1 gene.[7]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism, particularly in the context of Cerebrotendinous Xanthomatosis (CTX).

Table 1: Plasma this compound Levels in CTX Patients and Controls

| Parameter | CTX Patients | Normal Controls | Reference |

| Plasma this compound (μg/mL) | 8.4 - 106 | < 7 - 12.6 | [13][14] |

| This compound/Cholesterol Ratio | Significantly elevated | Low | [9] |

Table 2: Bile Acid Synthesis Rates in CTX Patients and Controls

| Parameter | CTX Patients (mg/day) | Normal Controls (mg/day) | Reference |

| Cholic Acid Synthesis | 133 ± 30 | 260 ± 60 | [1][3] |

| Chenodeoxycholic Acid Synthesis | 22 ± 10 | 150 ± 30 | [1][3] |

Table 3: Cholesterol and this compound Turnover Rates

| Parameter | Value | Condition | Reference |

| Cholesterol Production Rate | 0.73 - 1.68 g/day | Normal Subjects | [15] |

| This compound Production Rate | 39 mg/day (in pool A) | CTX Patients | |

| This compound Absorption | ~5.0% | CTX Patients |

Experimental Protocols

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in plasma samples.

1. Sample Preparation and Extraction:

-

To 1 mL of plasma, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or deuterated this compound).

-

Add 50 µL of an antioxidant solution (e.g., butylated hydroxytoluene in ethanol) to prevent auto-oxidation.

-

Perform lipid extraction by adding 4 mL of a hexane (B92381):isopropanol (3:2, v/v) mixture, followed by vigorous vortexing and centrifugation to separate the phases.

-

Collect the upper organic layer. Repeat the extraction on the aqueous phase.

-

(Optional) For the analysis of total this compound (free and esterified), perform saponification by adding 1 mL of 1 M methanolic KOH to the combined organic extracts and incubating at 60°C for 30 minutes.

-

After saponification, add deionized water and hexane, vortex, and centrifuge. Collect the upper hexane layer.

-

Wash the organic extract with a saline solution.

-

Dry the final organic extract under a stream of nitrogen.

2. Derivatization:

-

To the dried extract, add 50 µL of anhydrous pyridine (B92270) to dissolve the residue.

-

Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization.

3. GC-MS Analysis:

-

GC Column: Use a non-polar to mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 min.

-

Ramp to 280°C at 10°C/min, hold for 10 min.

-

Ramp to 300°C at 5°C/min, hold for 5 min.

-

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for the derivatized this compound and the internal standard.

Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol measures the enzymatic activity of CYP27A1 in isolated mitochondria or reconstituted systems.

1. Enzyme Source Preparation:

-

Isolate mitochondria from liver tissue or cultured cells by differential centrifugation.

-

Alternatively, use a reconstituted system with purified recombinant CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Mitochondrial protein or the reconstituted enzyme system.

-

A substrate such as [4-¹⁴C]cholesterol or 7α-hydroxy-4-cholesten-3-one.

-

An NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

3. Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

4. Product Extraction and Analysis:

-

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

-

Extract the sterols into the organic phase.

-

Separate the products (e.g., 27-hydroxycholesterol) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed using liquid scintillation counting (for radiolabeled substrates) or by monitoring absorbance at a specific wavelength (for unlabeled substrates like 7α-hydroxy-4-cholesten-3-one).

Experimental Workflow for Studying Sterol Metabolism

Conclusion

The metabolism of this compound is intricately linked to cholesterol and bile acid synthesis pathways. While a minor component under normal conditions, its accumulation due to enzymatic defects, particularly in CYP27A1, leads to the severe pathology of Cerebrotendinous Xanthomatosis. A thorough understanding of the biosynthetic and catabolic pathways of this compound, the key enzymes involved, and the reliable analytical methods for its quantification are paramount for advancing research and developing effective therapies for disorders of sterol metabolism. This guide provides a foundational framework for professionals in the field to delve deeper into the complexities of this compound metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 3. Biosynthesis of bile acids in cerebrotendinous xanthomatosis. Relationship of bile acid pool sizes and synthesis rates to hydroxylations at C-12, C-25, and C-26 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]

- 7. Expression and regulation of sterol 27-hydroxylase (CYP27A1) in human macrophages: a role for RXR and PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of this compound in plasma with mass fragmentography. Biochemical diagnosis of cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Usefulness of this compound levels in the diagnosis and follow-up of patients with cerebrotendinous xanthomatosis | Neurología (English Edition) [elsevier.es]

- 14. A useful multi-analyte blood test for cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distribution and turnover of cholesterol in humans - PMC [pmc.ncbi.nlm.nih.gov]

Relationship between cholestanol and cerebrotendinous xanthomatosis (CTX).

An In-depth Exploration of the Core Pathophysiology, Diagnostics, and Therapeutic Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder characterized by the systemic accumulation of cholestanol and cholesterol in various tissues, most notably the brain, tendons, and lenses of the eyes.[1][2] This accumulation leads to a progressive and debilitating clinical presentation, including juvenile cataracts, tendon xanthomas, and a spectrum of neurological dysfunctions such as dementia, cerebellar ataxia, and psychiatric disturbances.[3][4][5] At the heart of CTX lies a deficiency in the mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene.[6][7] This guide provides a detailed technical overview of the pivotal relationship between this compound and CTX, focusing on the underlying biochemical derangements, quantitative analytical methods, and the mechanism of action of current therapeutic interventions.

The Biochemical Nexus: Disrupted Bile Acid Synthesis and this compound Accumulation

The primary metabolic defect in CTX is the impaired function of sterol 27-hydroxylase (CYP27A1), a critical enzyme in the alternative pathway of bile acid synthesis.[8][9] CYP27A1 catalyzes the oxidation of the sterol side chain, a necessary step for the synthesis of chenodeoxycholic acid (CDCA), one of the two primary bile acids in humans.[6][10]

The deficiency of CYP27A1 has two major consequences:

-

Reduced Chenodeoxycholic Acid (CDCA) Synthesis: The diminished production of CDCA disrupts the negative feedback regulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[3][4] This leads to an upregulation of CYP7A1 activity.

-

Accumulation of Bile Acid Precursors: The increased activity of CYP7A1 results in a surplus of early bile acid intermediates, particularly 7α-hydroxy-4-cholesten-3-one.[3][4]

This metabolic bottleneck shunts these precursors towards an alternative metabolic route, leading to the excessive production and subsequent accumulation of this compound.[11][12] this compound, a 5α-saturated derivative of cholesterol, is normally present in trace amounts in the body.[2][5] However, in CTX, its levels are markedly elevated in plasma, cerebrospinal fluid (CSF), and various tissues.[13][14] The accumulation of this aberrant metabolite is the central driver of the pathophysiology and clinical manifestations of CTX.[1][2]

// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP7A1 [label="Cholesterol 7α-hydroxylase\n(CYP7A1)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Seven_Alpha_Hydroxycholesterol [label="7α-Hydroxycholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; HSD3B7 [label="3β-HSD", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Seven_Alpha_Hydroxy_4_cholesten_3_one [label="7α-Hydroxy-4-cholesten-3-one", fillcolor="#FBBC05", fontcolor="#202124"]; Alternative_Pathway [label="Alternative Pathway\n(Shunted in CTX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Accumulates)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP27A1_classic [label="Sterol 27-hydroxylase\n(CYP27A1)\n(Deficient in CTX)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDCA [label="Chenodeoxycholic Acid\n(CDCA)\n(Reduced)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Feedback [label="Negative Feedback", shape=plaintext, fontcolor="#EA4335"];

// Edges Cholesterol -> CYP7A1 [label=" Classic Pathway"]; CYP7A1 -> Seven_Alpha_Hydroxycholesterol; Seven_Alpha_Hydroxycholesterol -> HSD3B7; HSD3B7 -> Seven_Alpha_Hydroxy_4_cholesten_3_one; Seven_Alpha_Hydroxy_4_cholesten_3_one -> CYP27A1_classic [label=" Normal Pathway"]; CYP27A1_classic -> CDCA; Seven_Alpha_Hydroxy_4_cholesten_3_one -> Alternative_Pathway [color="#EA4335", style=dashed, label=" Upregulated"]; Alternative_Pathway -> this compound [color="#EA4335", style=dashed]; CDCA -> CYP7A1 [style=dashed, arrowhead=tee, color="#EA4335", label=" Inhibits (Lost in CTX)"];

// Invisible node and edge for feedback label positioning {rank=same; CYP7A1; Feedback;} Feedback -> CYP7A1 [style=invis]; } .dot Figure 1: Disrupted Bile Acid Synthesis in CTX.

Quantitative Data on this compound Levels

The hallmark of CTX is a significant elevation of this compound in various biological matrices. The following tables summarize the quantitative data on this compound levels in CTX patients and corresponding animal models.

Table 1: this compound Levels in Human CTX Patients

| Biological Matrix | Finding in Untreated CTX Patients | Effect of Chenodeoxycholic Acid (CDCA) Treatment | Reference(s) |

| Serum/Plasma | 5-10 times higher than normal limits. | Statistically significant reduction, often to normal or near-normal levels. | [13],[15],[16] |

| Cerebrospinal Fluid (CSF) | Approximately 20 times higher than controls. | Three-fold reduction. | [14] |

| Tissues (General) | 10-100 times more this compound compared to normal tissues. | N/A (Post-mortem/Biopsy Data) | [17] |

| Tendon Xanthomas | This compound can represent up to 10% of total sterols. | Marked regression of xanthomas observed. | [17],[18] |

| Brain | This compound accumulation can be 20-40% of the total sterol fraction. | Reduction of this compound-containing xanthomas. | [19] |

| Urine (Bile Alcohols) | Significantly increased levels of bile alcohol glucuronides. | Statistically significant reduction. | [15],[20] |

Table 2: this compound Levels in CTX Mouse Models (Cyp27a1-/-)

| Biological Matrix | Finding in Untreated Cyp27a1-/- Mice | Effect of Cholic Acid Treatment | Reference(s) |

| Plasma | Approximately 2.5-fold increase. | Normalized levels. | [21],[19] |

| Tendons | Approximately 6-fold increase. | Normalized levels. | [21] |

| Brain | Approximately 12-fold increase. | Reduced levels. | [21] |

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for the diagnosis and therapeutic monitoring of CTX. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Serum this compound

This protocol provides a general framework for the quantification of this compound in serum. Specific parameters may require optimization based on the instrumentation used.

-

Internal Standard Addition: To 1 mL of serum, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or a stable isotope-labeled this compound).[22]

-

Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze cholesterol and this compound esters.

-

Extraction: After cooling, add 5 mL of n-hexane and vortex vigorously for 1 minute. Centrifuge to separate the phases and collect the upper hexane (B92381) layer. Repeat the extraction twice.[23]

-

Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[24]

-

GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Column: A capillary column suitable for sterol analysis (e.g., DB-5ms).

-

Oven Temperature Program: Start at an initial temperature of ~180°C, ramp up to ~280°C.

-

MS Detection: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the internal standard-TMS.

-

-

Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

// Nodes Sample [label="Serum Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Addition [label="Internal Standard\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Hexane Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization (TMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_MS [label="GC-MS Analysis (SIM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> IS_Addition; IS_Addition -> Saponification; Saponification -> Extraction; Extraction -> Derivatization; Derivatization -> GC_MS; GC_MS -> Quantification; } .dot Figure 2: GC-MS Workflow for this compound Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is increasingly used for sterol analysis.

-

Sample Preparation: Similar to GC-MS, including internal standard addition, saponification, and liquid-liquid extraction. Alternatively, a protein precipitation step followed by solid-phase extraction (SPE) can be employed.

-

LC Separation:

-

Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column.[25]

-

Mobile Phase: A gradient of methanol, acetonitrile, and water, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

-

-

MS/MS Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-